molecular formula C16H12ClF2N5O B14972231 2-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

2-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B14972231
M. Wt: 363.75 g/mol
InChI Key: HRYBTSITFFJJLQ-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a tetrazole ring, which is often associated with biological activity, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chlorophenyl and difluorophenyl groups through substitution reactions. The final step usually involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-N-{[1-(2,4-Difluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}Acetamide
  • 2-(4-Chlorophenyl)-N-{[1-(3,4-Dichlorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}Acetamide
  • 2-(4-Chlorophenyl)-N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}Propionamide

Uniqueness

The uniqueness of 2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12ClF2N5O

Molecular Weight

363.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]acetamide

InChI

InChI=1S/C16H12ClF2N5O/c17-11-3-1-10(2-4-11)7-16(25)20-9-15-21-22-23-24(15)12-5-6-13(18)14(19)8-12/h1-6,8H,7,9H2,(H,20,25)

InChI Key

HRYBTSITFFJJLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl

Origin of Product

United States

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